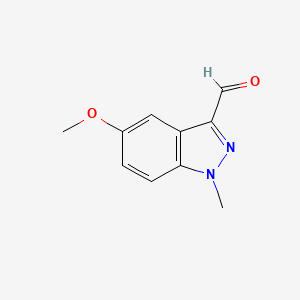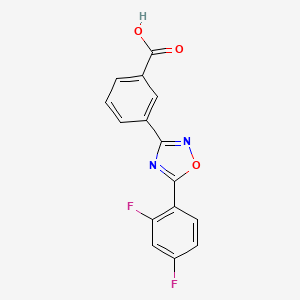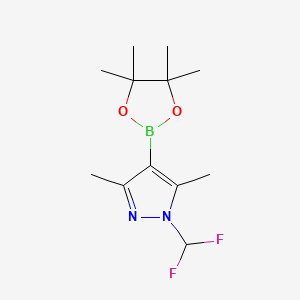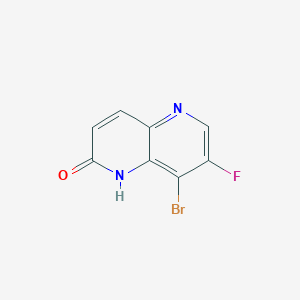
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide is a complex organic compound that features a unique combination of functional groups, including an azocane ring, a trifluoromethyl group, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide typically involves multiple steps, starting with the preparation of the azocane ring and the trifluoromethyl phenyl intermediate. The azocane ring can be synthesized through a cyclization reaction of a suitable linear precursor under basic conditions. The trifluoromethyl phenyl intermediate is often prepared via electrophilic aromatic substitution reactions using trifluoromethylating agents.
The final step involves the coupling of the azocane and trifluoromethyl phenyl intermediates with nicotinamide through a carbamothioylation reaction. This step requires the use of a suitable thiocarbamoylating agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent and high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
N-((2-(Azocan-1-yl)-5-(trifluoromethyl)phenyl)carbamothioyl)nicotinamide can be compared with other similar compounds, such as:
2-(Azocan-1-yl)ethan-1-amine: This compound features a similar azocane ring but lacks the trifluoromethyl and nicotinamide groups.
1-(Azocan-1-yl)-2,2,2-trifluoroethan-1-one: This compound contains the trifluoromethyl group but differs in the overall structure and functional groups.
Azocan-1-yl(phenyl)methanone: This compound has a similar azocane ring and phenyl group but lacks the trifluoromethyl and nicotinamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propiedades
Fórmula molecular |
C21H23F3N4OS |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
N-[[2-(azocan-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H23F3N4OS/c22-21(23,24)16-8-9-18(28-11-4-2-1-3-5-12-28)17(13-16)26-20(30)27-19(29)15-7-6-10-25-14-15/h6-10,13-14H,1-5,11-12H2,(H2,26,27,29,30) |
Clave InChI |
NXCSUUUCQMXUSD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CCC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
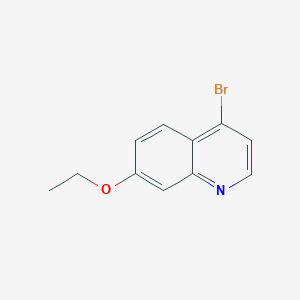
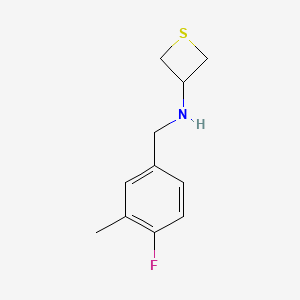
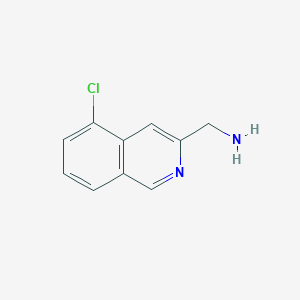
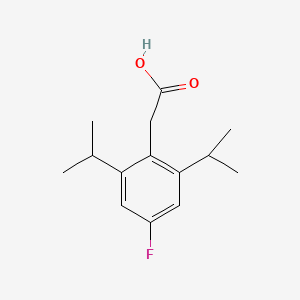
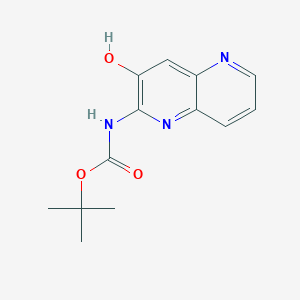
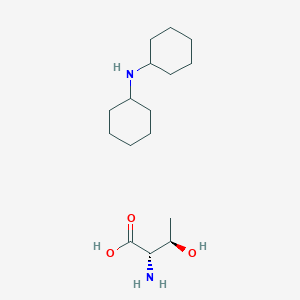
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
